![molecular formula C10H20O2 B1585002 2-Propylheptanoic acid CAS No. 31080-39-4](/img/structure/B1585002.png)
2-Propylheptanoic acid
Overview
Description
2-Propylheptanoic acid, also known as Valproic acid, is a short-chain fatty acid . It is an anticonvulsant that also has efficacy as a mood stabilizer in bipolar disorder . The molecular formula of 2-Propylheptanoic acid is C10H20O2 .
Synthesis Analysis
The synthesis of 2-Propylheptanoic acid involves the use of 2-propyl heptanol as a raw material. A superior performance-price ratio metal oxide is used as an oxidation catalyst. The process involves heating, pressure increase, and pressure holding to complete an oxidation process. Acidification, dehydration, and rectification are performed to prepare the 2-Propylheptanoic acid .
Molecular Structure Analysis
The linear formula of 2-Propylheptanoic acid is (CH3CH2CH2)2CHCO2H . The molecular weight is 172.26 .
Physical And Chemical Properties Analysis
2-Propylheptanoic acid is a colorless transparent liquid . It has a boiling point of approximately 262.98°C . The density is roughly 0.9047 g/cm³ . The refractive index is estimated to be 1.4192 .
Scientific Research Applications
Chemical Synthesis
In synthetic chemistry, 2-Propylheptanoic acid is valuable for constructing complex molecules. It can act as a building block in multi-step syntheses, particularly in the creation of larger organic compounds with specific functions.
These applications are based on the compound’s chemical properties and potential uses in various fields of research. However, it’s important to note that the actual use in these applications would depend on further empirical research and validation .
Safety and Hazards
Future Directions
The 2-Propylheptanoic acid prepared by the method mentioned in the synthesis analysis can be made into a new plastic plasticizer to replace the plastic plasticizer of phthalic acid esters . This suggests potential future directions for the use of 2-Propylheptanoic acid in the production of environmentally friendly plastics .
Mechanism of Action
Target of Action
The primary target of 2-Propylheptanoic acid is the central nervous system, specifically the neurotransmitter gamma-aminobutyric acid (GABA). It enhances the inhibitory action of GABA by blocking voltage-dependent sodium channels .
Mode of Action
2-Propylheptanoic acid interacts with its targets by elevating the levels of GABA in the brain. This results in reduced central nervous system action, observed in overdosage of 2-Propylheptanoic acid . It also potentially inhibits histone deacetylase action .
Biochemical Pathways
2-Propylheptanoic acid affects the fatty acid β-oxidation (FAO) pathway, which primarily takes place in mitochondria . It also alters gene expression by inhibiting histone deacetylases and changing levels of DNA methylation .
Pharmacokinetics
It is known that 2-propylheptanoic acid is a substrate for the fatty acid β-oxidation (fao) pathway, which primarily takes place in mitochondria .
Result of Action
The molecular and cellular effects of 2-Propylheptanoic acid’s action include promoting tumor cell toxicity and increasing susceptibility to radiation . It also has an impact on gene expression, altering it by inhibiting histone deacetylases and changing levels of DNA methylation .
properties
IUPAC Name |
2-propylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGPYPPCEXISOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874136 | |
Record name | 2-PROPYLHEPTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylheptanoic acid | |
CAS RN |
31080-39-4 | |
Record name | 2-Propylheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31080-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PROPYLHEPTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2-Propylheptanoic acid in the chemical industry?
A1: 2-Propylheptanoic acid serves as a key ingredient in the production of esters, particularly those intended for cosmetic and lubricant applications. [, ] For instance, esters derived from reacting 2-Propylheptanoic acid with 1,3-propanediol and its derivatives exhibit desirable properties for use as lubricating base oils in internal combustion and turbine engines. [] In cosmetics, these esters are valued for their lightweight feel on the skin. [] Additionally, 2-Propylheptanoic acid acts as a precursor in synthesizing glycidyl esters. []
Q2: Can you describe the process of synthesizing 2-Propylheptanoic acid?
A2: One method for synthesizing 2-Propylheptanoic acid involves a multi-step process. Initially, a mixture of linear C4 olefins undergoes hydroformylation using a rhodium catalyst system. [] This reaction yields a mixture of aliphatic C5-aldehydes, which then undergo aldol condensation to form unsaturated C10-aldehydes. [] These aldehydes are selectively hydrogenated to produce aliphatic C10-aldehydes, which are subsequently oxidized in a non-catalyzed reaction to obtain a mixture of isomeric decanoic acids. [] This mixture contains a significant proportion (at least 70% by mass) of 2-Propylheptanoic acid. []
Q3: What is the significance of the "lightweight sensation" associated with 2-Propylheptanoic acid esters in cosmetic formulations?
A3: The "lightweight sensation" refers to the sensory experience of the ester on the skin. [] This property is highly desirable in cosmetic products as it contributes to a pleasant and non-greasy feel during application. Consumers often prefer cosmetics that are easily absorbed and don't leave a heavy or oily residue, making 2-Propylheptanoic acid esters attractive ingredients for such formulations.
Q4: Are there any known toxicological concerns associated with 2-Propylheptanoic acid or its derivatives?
A4: While the provided research focuses on the synthesis and applications of 2-Propylheptanoic acid and its derivatives, it lacks information regarding potential toxicological effects. [, , , ] Further investigation is needed to establish the safety profile of this compound and its derivatives. Assessing potential steatotic effects, as explored in other research using similar compounds, could be a relevant avenue for future research. []
Q5: Could you elaborate on the potential research applications of 2-Propylheptanoic acid beyond those mentioned in the provided abstracts?
A5: Given its structural similarity to other fatty acids, 2-Propylheptanoic acid could be explored for potential applications in areas like biopolymer synthesis or as a building block for novel surfactants and emulsifiers. Additionally, its role in inducing steatosis, as suggested by research on similar compounds, warrants further investigation. [] Understanding the mechanisms of action in such contexts could provide insights into metabolic diseases and potential therapeutic targets.
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